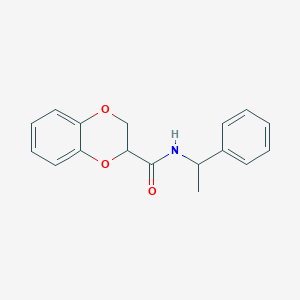methanol](/img/structure/B5209776.png)
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is an organic compound with a molecular formula of C27H28N2O3. This compound is of significant interest to the scientific community due to its potential applications in pharmaceuticals and drug design. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents. In
Mechanism of Action
The mechanism of action of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX enzymes. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is its potential as a candidate for the development of enzyme inhibitors and anti-cancer drugs. Additionally, the compound has been shown to have good solubility in organic solvents, making it easier to work with in the lab. However, one limitation of the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate the compound's mechanism of action and its potential as a candidate for the development of enzyme inhibitors and anti-cancer drugs. Another direction is to explore the compound's potential as a candidate for the development of other types of drugs, such as anti-inflammatory drugs. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
The synthesis of [4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 1-isopropyl-1H-benzimidazole in the presence of a Lewis acid catalyst to form this compound.
Scientific Research Applications
[4-(benzyloxy)-3-methoxyphenyl](1-isopropyl-1H-benzimidazol-2-yl)methanol has potential applications in pharmaceuticals and drug design. The compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)27-21-12-8-7-11-20(21)26-25(27)24(28)19-13-14-22(23(15-19)29-3)30-16-18-9-5-4-6-10-18/h4-15,17,24,28H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFLMVBXUBCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)
![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)

![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5209728.png)
![1-[(5-bromo-2-thienyl)carbonyl]azepane](/img/structure/B5209741.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)